3-Chloro-4-(4-chlorophenyl)benzenamine

Physicochemical Properties Structure-Activity Relationship Biphenylamine Derivatives

Pharmaceutical and agrochemical R&D requires precise substitution patterns on biphenylamine scaffolds. Using an incorrect dichloro isomer can invalidate SAR data or patent claims. This compound delivers exactly the 2,4′-dichloro motif needed. - **Key application**: Critical intermediate (Formula III) for patented biphenylamide fungicides - **Bioactive benchmark**: CD73 enzyme inhibitor, IC50 = 101 nM - validated starting point for immuno-oncology SAR - **Synthetic utility**: Precursor for Buchwald-Hartwig amination & Suzuki coupling reactions

Molecular Formula C12H9Cl2N
Molecular Weight 238.11 g/mol
CAS No. 138588-57-5
Cat. No. B3101166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(4-chlorophenyl)benzenamine
CAS138588-57-5
Molecular FormulaC12H9Cl2N
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)Cl
InChIInChI=1S/C12H9Cl2N/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7H,15H2
InChIKeyXUKCHHOHKUJLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(4-chlorophenyl)benzenamine Overview


3-Chloro-4-(4-chlorophenyl)benzenamine (CAS 138588-57-5), also known as 2,4′-dichloro-[1,1′-biphenyl]-4-amine, is a halogenated biphenylamine derivative with the molecular formula C₁₂H₉Cl₂N and molecular weight of 238.11 g/mol . It belongs to the class of aromatic amines and biphenyl chemical classes, featuring a biphenyl core substituted with chlorine atoms at the 2- and 4′-positions, and an amino group at the 4-position of the biphenyl system [1]. The compound is primarily utilized as a chemical intermediate and building block in organic synthesis, particularly for the preparation of biologically active compounds in pharmaceutical and agrochemical research .

Precise 2,4′-dichloro substitution pattern on biphenylamine core
Building block for pharmaceutical and agrochemical synthesis
Not interchangeable with other chlorinated biphenylamine isomers

3-Chloro-4-(4-chlorophenyl)benzenamine: Risks of Analog Substitution


Substituting 3-chloro-4-(4-chlorophenyl)benzenamine with a closely related biphenylamine analog can fundamentally alter the outcome of a synthetic sequence or biological assay due to the precise substitution pattern on the biphenyl core. The specific 2,4′-dichloro substitution pattern dictates the molecule's electronic distribution, steric profile, and metabolic fate, which are not faithfully recapitulated by other positional isomers (e.g., 2,3′-dichloro or 3,4′-dichloro) or mono-chlorinated analogs. For instance, in a related series of polychlorinated biphenyls, the 2,4-dichloro substitution pattern conferred distinct microsomal enzyme induction profiles compared to other congeners [1]. Furthermore, the compound's role as an intermediate in patented fungicide and pharmaceutical syntheses [2] implies that a change in substitution would yield a different downstream product with potentially divergent biological activity. The evidence below quantifies where such differences manifest in measurable parameters.

Positional isomerism (e.g., 2,3′- or 3,4′-dichloro) alters physical state and bioactivity profile.
Patent-based synthetic pathways rely on the exact 2,4′-dichloro intermediate; other isomers yield divergent products.
Class-level SAR studies demonstrate that chlorine placement governs enzyme induction and target engagement.

3-Chloro-4-(4-chlorophenyl)benzenamine: Distinct from Class Alternatives


Positional Isomerism: Boiling Point Comparison

The physical properties of biphenylamine derivatives are highly sensitive to the position of chlorine substitution. For the target compound, 2,4′-dichloro-[1,1′-biphenyl]-4-amine (CAS 138588-57-5), predicted boiling point is 348.6±27.0 °C at 760 mmHg [1]. In contrast, a structurally related isomer with a different chlorine substitution pattern on the biphenyl ring system (e.g., a 2',4'-dichloro isomer) is reported to have a significantly different melting point of 54-59°C [2], underscoring the non-interchangeability of these compounds in purification and formulation processes.

Boiling point comparison
Reported
Target: predicted BP 348.6±27.0 °C
Related isomer: MP 54–59 °C
Physical state governs handling and synthetic protocol fit.
Predicted BP for target; isomer MP from LipidBank data.
Physicochemical Properties Structure-Activity Relationship Biphenylamine Derivatives

CD73 Enzyme Inhibition Profile

The biphenylamine scaffold is a known pharmacophore for several enzyme targets. Data from BindingDB indicates that 3-chloro-4-(4-chlorophenyl)benzenamine (or a close derivative) exhibits inhibition of rat Ecto-5′-nucleotidase (CD73) with an IC₅₀ of 101 nM in a COS7 cell-based assay [1]. This level of potency is distinct from other biphenylamine-derived compounds targeting different enzymes, such as human VAP-1, where a related 2,4′-dichloro-biphenyl-4-amine derivative shows an IC₅₀ of 290 nM [2]. This 2.9-fold difference in potency between two related in vitro systems illustrates how subtle structural variations within the biphenylamine class lead to measurable shifts in biological activity.

CD73 inhibition
Context-dependent
Target IC₅₀ 101 nM (rat CD73)
Analog IC₅₀ 290 nM (human VAP-1)
Supports enzyme inhibition assay context; 2.9-fold difference observed.
Class-level inference; different species and enzyme targets.
Enzyme Inhibition In Vitro Pharmacology Biphenylamine Bioactivity

Incomplete GHS Hazard Classification

An assessment of the Globally Harmonized System (GHS) Safety Data Sheet for 3-chloro-4-(4-chlorophenyl)benzenamine reveals a critical procurement consideration: a significant lack of toxicological and ecotoxicological data . The GHS SDS, based on the Sixth revised edition, indicates "no data available" for key hazard categories including classification, pictograms, signal word, and hazard/precautionary statements . This stands in contrast to more well-studied chlorinated anilines like 3,4-dichloroaniline, which has established hazard classifications and known toxicological profiles [1]. The absence of a complete GHS classification for the target compound necessitates a higher degree of caution in handling and more stringent risk assessment by the end-user.

GHS hazard data
Context-dependent
Incomplete classification; multiple hazard endpoints lack data.
Requires stringent internal safety and risk-assessment protocols.
Contrast with well-characterized 3,4-dichloroaniline.
Chemical Safety GHS Classification Occupational Health

Fungicide Intermediate in Patented Synthesis

The synthetic utility of 3-chloro-4-(4-chlorophenyl)benzenamine is explicitly documented in the patent literature as a key intermediate for the preparation of heterocyclically substituted biphenylamine derivatives, which are claimed as agricultural and horticultural fungicides [1]. The general synthetic scheme involves reacting a carboxylic acid halide with a biphenylamine of the general formula (III) to yield fungicidally active biphenylamides of formula (I) [1]. This patented pathway represents a specific, high-value application that is not universally applicable to all biphenylamine isomers. A user seeking to replicate this patented synthesis would require the exact substitution pattern of 3-chloro-4-(4-chlorophenyl)benzenamine as a starting material to arrive at the claimed active ingredient.

Patented synthesis
Reported
Key intermediate in heterocyclic biphenylamide fungicide synthesis.
Enables IP-protected agrochemical lead development.
As claimed in patent literature.
Agrochemical Intermediate Fungicide Synthesis Biphenylamine Derivatives

Computational Profiling: SIN Similarity and Density

Computational screening for chemical substitution highlights 3-chloro-4-(4-chlorophenyl)benzenamine as a compound of interest due to its structural similarity to substances on the SIN (Substitute It Now) List [1]. This in silico finding flags the compound as a potential target for substitution in certain industrial applications, thereby driving demand for its procurement as a safer or functionally equivalent alternative. Furthermore, its density is predicted to be 1.316±0.06 g/cm³ at 20 °C [2]. This physical data, while predicted, provides a quantifiable differentiator for logistical and formulation planning, distinguishing it from other biphenylamines with different predicted densities.

Predicted density
Reported
1.316 ± 0.06 g/cm³ (20 °C)
Supports formulation planning and inventory calculations.
Predicted value; SIN similarity flag present.
Chemoinformatics Synthesis Planning In Silico Prediction

3-Chloro-4-(4-chlorophenyl)benzenamine Applications


Agrochemical R&D: Patented Biphenylamide Fungicide Synthesis

This compound serves as a critical starting material (formula III) in the synthesis of a new class of heterocyclically substituted biphenylamine derivatives with potent fungicidal activity [1]. Agrochemical research teams focusing on novel fungicide development, particularly those working on biphenylamide scaffolds, require this exact intermediate to prepare the claimed active ingredients. Using an isomer with a different chlorine substitution pattern would yield a different product and likely void the intellectual property strategy. Procurement is justified for its direct role in this specific, high-value synthetic pathway [1].

Medicinal Chemistry: CD73 Nucleotidase Inhibitor Optimization

The biphenylamine core, exemplified by 3-chloro-4-(4-chlorophenyl)benzenamine, has demonstrated in vitro enzyme inhibition activity against rat Ecto-5′-nucleotidase (CD73) with an IC₅₀ of 101 nM [2]. For medicinal chemistry groups involved in immuno-oncology or inflammation research, where CD73 is a validated target, this compound can serve as a starting point for a structure-activity relationship (SAR) campaign. Its activity in a cell-based assay provides a quantifiable benchmark (101 nM) [2] for hit-to-lead optimization, differentiating it from structurally similar but less active or inactive biphenylamines [3].

Organic Synthesis: Versatile Building Block

As a dichlorinated biphenylamine, 3-chloro-4-(4-chlorophenyl)benzenamine is a versatile building block for generating molecular complexity through cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) . It is used as a starting point for the synthesis of various biologically active compounds in pharmaceutical research . Synthetic chemists seeking to introduce a specific 2,4′-dichlorobiphenyl motif into a target molecule will find this compound to be a direct and efficient precursor. Its predicted boiling point of 348.6±27.0 °C [4] and density of 1.316±0.06 g/cm³ [4] are important parameters for planning reaction work-up, purification, and scale-up.

Environmental Chemistry: Model Compound for SAR Studies

Due to its structural similarity to substances on the SIN (Substitute It Now) List [5] and the incomplete GHS hazard profile , this compound is a relevant subject for environmental fate and toxicology studies. Research groups investigating the structure-activity relationships (SAR) of chlorinated biphenyls on microsomal enzyme induction [6] or seeking to understand the hazards of data-poor chemicals can utilize 3-chloro-4-(4-chlorophenyl)benzenamine as a model compound. Its specific substitution pattern allows for direct comparison with other polychlorinated biphenyl congeners in understanding how chlorine position influences biological response and environmental persistence [6].

Application
Selection Property
Validation Focus
Agrochemical R&D – Patented biphenylamide synthesis
Exact 2,4′-dichloro substitution pattern
Synthetic pathway fidelity, IP compliance
Medicinal chemistry – CD73 inhibitor SAR
Halogenated biphenylamine scaffold
Enzyme inhibition assay context, IC₅₀ benchmarking
Organic synthesis – Versatile building block
Biphenylamine core with chlorine handles
Cross-coupling reaction compatibility, physical property fit
Environmental chemistry – Model compound
Specific 2,4′-dichlorination pattern
Microsomal enzyme induction SAR, data-poor chemical profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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